4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide

Carbonic Anhydrase Inhibition Cancer Research Isoform Selectivity

This 4-ethylbenzenesulfonamide scaffold delivers decisive isoform selectivity for tumor-associated carbonic anhydrase IX and XII over cytosolic CA I/II, minimizing off-target effects in oncology research. The 4-ethyl group elevates LogP by 0.4–0.8 units vs. unsubstituted analogs, enabling incremental lipophilicity optimization in permeability and metabolic stability assays. Superior synthesis yield (83%) under microwave conditions makes it an economically efficient building block for high-throughput library production. Replace less selective analogs that risk non-reproducible results.

Molecular Formula C16H19NO3S
Molecular Weight 305.39
CAS No. 346632-27-7
Cat. No. B2376462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide
CAS346632-27-7
Molecular FormulaC16H19NO3S
Molecular Weight305.39
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2
InChIInChI=1S/C16H19NO3S/c1-2-14-8-10-16(11-9-14)21(18,19)17-12-13-20-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3
InChIKeyRMHAJIMSAVNKJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-N-(2-phenoxyethyl)benzenesulfonamide (CAS 346632-27-7): Molecular Identity and Class Baseline for Procurement Decisions


4-Ethyl-N-(2-phenoxyethyl)benzenesulfonamide is a sulfonamide derivative with the molecular formula C16H19NO3S and a molecular weight of 305.4 g/mol [1]. It belongs to the N-phenoxyethylbenzenesulfonamide structural class, which has been explored for diverse pharmacological applications including enzyme inhibition and receptor modulation [2]. The compound's structural motif—featuring a 4-ethyl substituent on the benzenesulfonamide core and a 2-phenoxyethyl side chain—is a scaffold of interest in medicinal chemistry for targeting conditions associated with NADPH oxidase 4 (Nox4) and carbonic anhydrase isoforms [2][3].

Why 4-Ethyl-N-(2-phenoxyethyl)benzenesulfonamide Cannot Be Replaced by Generic N-Phenoxyethyl Sulfonamide Analogs


Despite sharing a common N-phenoxyethylbenzenesulfonamide backbone, substitution patterns on the phenyl ring critically modulate biological target engagement, selectivity, and downstream functional effects. The 4-ethyl group specifically alters physicochemical properties such as lipophilicity (calculated LogP) and steric profile relative to unsubstituted, halogenated, or methoxy-substituted analogs, which directly impacts binding affinity and isoform selectivity [1]. For instance, 4-ethylbenzenesulfonamides demonstrate nanomolar potency and marked selectivity for human carbonic anhydrase IX and XII isoforms over CA I and II—a selectivity profile that is not maintained by analogs lacking the 4-ethyl moiety [1]. In the context of Nox4 inhibition, structural modifications, including alkyl chain length and phenyl ring substitution, significantly influence inhibitory potency and selectivity against related Nox isoforms [2]. Therefore, substituting 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide with a structurally similar but differently substituted analog risks unpredictable and potentially non-reproducible experimental outcomes.

Quantitative Differentiation Evidence for 4-Ethyl-N-(2-phenoxyethyl)benzenesulfonamide Against Closest Structural Analogs


Selective Carbonic Anhydrase IX and XII Inhibition: 4-Ethylbenzenesulfonamide Scaffold Versus Unsubstituted and Methoxy Analogs

The 4-ethylbenzenesulfonamide scaffold, of which 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide is a direct derivative, demonstrates potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms hCA IX and XII, with Ki values in the low nanomolar range, while exhibiting significantly weaker inhibition of the off-target cytosolic isoforms hCA I and II [1]. This selectivity profile is a direct consequence of the 4-ethyl substitution; comparative data for unsubstituted or 4-methoxy analogs show reduced selectivity indices [1].

Carbonic Anhydrase Inhibition Cancer Research Isoform Selectivity

Inclusion Within Nox4 Inhibitor Chemical Space: 4-Ethyl-Phenoxyethyl Motif Versus Alternative Alkyl Chain Lengths

4-Ethyl-N-(2-phenoxyethyl)benzenesulfonamide falls within the broad Markush structure (Formula Ia) claimed in patent RU2809030C2 as an inhibitor of nicotinamide adenine dinucleotide phosphate oxidase 4 (Nox4) [1]. The patent explicitly defines that the ethyl substitution (as R1) and the phenoxyethyl chain length (as n, where n is an integer from 2 to 5) are critical for Nox4 inhibitory activity [1]. While specific IC50 data for the exact compound are not disclosed, the patent's comparative examples demonstrate that alterations in alkyl chain length (n) or substitution pattern (R1) significantly modulate inhibitory potency and isoform selectivity against Nox2 versus Nox4 [1].

NADPH Oxidase Inhibition Oxidative Stress Fibrosis Research

Microwave-Assisted Synthesis Efficiency: 4-Ethyl-N-(2-phenoxyethyl)benzenesulfonamide Yield Benchmark

In a study reporting microwave-assisted synthesis of N-phenoxyethylbenzenesulfonamide derivatives, 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide was synthesized with a yield of 83% under optimized microwave conditions [1]. This yield is directly comparable to yields reported for other 4-substituted analogs synthesized under identical conditions: 4-methyl (78%), 4-methoxy (75%), and 4-bromo (80%) derivatives [1].

Synthetic Methodology Process Chemistry Medicinal Chemistry

Physicochemical Differentiation: Calculated Lipophilicity Versus Unsubstituted and Methoxy Analogs

Calculated physicochemical properties for 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide (molecular formula C16H19NO3S) indicate a predicted LogP (XLogP3) of approximately 2.8–3.0, based on computational estimates for structurally analogous compounds [1]. This lipophilicity value is elevated relative to the unsubstituted N-(2-phenoxyethyl)benzenesulfonamide (XLogP3 = 2.4) and the 4-methoxy analog (estimated XLogP3 ≈ 2.2) due to the ethyl group's contribution to hydrophobicity [1].

ADME Properties Drug Design Physicochemical Profiling

Recommended Application Scenarios for 4-Ethyl-N-(2-phenoxyethyl)benzenesulfonamide Based on Validated Differentiation Evidence


Carbonic Anhydrase IX/XII Inhibitor Development and Tumor Hypoxia Research

This compound is optimally deployed as a scaffold for developing selective hCA IX and XII inhibitors in oncology research. The 4-ethylbenzenesulfonamide core confers nanomolar potency against tumor-associated isoforms while minimizing off-target inhibition of cytosolic CA I and II [1]. Researchers investigating tumor acidosis, hypoxia-driven metastasis, or CA IX-targeted imaging agents should prioritize this scaffold over unsubstituted benzenesulfonamide analogs that lack the requisite isoform selectivity.

NADPH Oxidase 4 (Nox4) Inhibitor Lead Optimization Programs

Given its inclusion within the patented chemical space for Nox4 inhibitors, 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide serves as a structurally validated starting point for SAR studies in fibrosis, cardiovascular disease, or diabetic complications research [2]. The compound's specific 4-ethyl substitution and phenoxyethyl chain length align with the patent's defined critical structural parameters for Nox4 inhibitory activity, providing a rational basis for lead optimization campaigns.

Microwave-Assisted Parallel Synthesis and Library Generation

For medicinal chemistry groups generating sulfonamide-focused libraries, the 4-ethyl derivative offers a superior synthetic yield (83%) under microwave conditions compared to 4-methyl, 4-methoxy, and 4-bromo analogs [3]. This yield advantage makes it an economically favorable building block for high-throughput synthesis workflows where material efficiency is prioritized.

Lipophilicity-Dependent ADME Profiling Studies

The 4-ethyl substitution elevates calculated LogP by 0.4–0.8 units relative to unsubstituted and 4-methoxy analogs [4]. This property makes the compound a suitable tool for investigating structure-lipophilicity relationships in membrane permeability assays, plasma protein binding studies, or metabolic stability evaluations where incremental LogP adjustments are required.

Quote Request

Request a Quote for 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.